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molecular formula C10H8N2O4S B8333923 Methyl 5-nitro-1,2-benzisothiazole-3-acetate

Methyl 5-nitro-1,2-benzisothiazole-3-acetate

Cat. No. B8333923
M. Wt: 252.25 g/mol
InChI Key: HOJGVOOXUNSXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523278

Procedure details

Iron (0.74 g, 13.3 mmol) is added portionwise to a solution of methyl 5-nitro-1,2-benzisothiazole-3-acetate (0.67 g, 2.7 mmol) in acetic acid at 50° C. The reaction mixture is stirred at 50° C. for several minutes, cooled and filtered through diatomaceous earth. The resultant filtrate, which contains the title product, is used in Example 22 without further purification.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.74 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[C:9]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:8]=2[CH:17]=1)([O-])=O>C(O)(=O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[C:9]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:8]=2[CH:17]=1

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)CC(=O)OC)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.74 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
is used in Example 22 without further purification

Outcomes

Product
Name
Type
Smiles
NC=1C=CC2=C(C(=NS2)CC(=O)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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